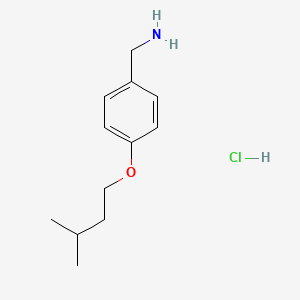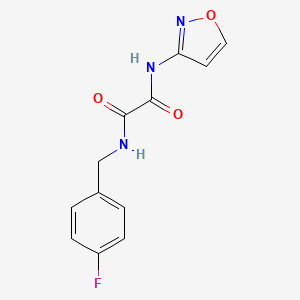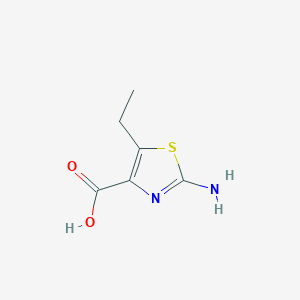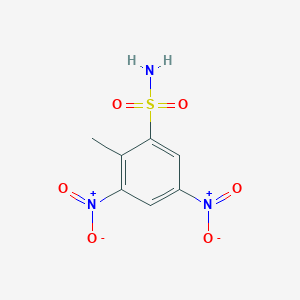
(4-(Isopentyloxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Isopentyloxy)phenyl)methanamine hydrochloride, also known as IPA or Isopentamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPA is a derivative of phenethylamine and has a similar chemical structure to other compounds such as amphetamines and cathinones. In
Mecanismo De Acción
The mechanism of action of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is not fully understood. However, it is believed to act as a monoamine oxidase inhibitor (MAOI) and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that (4-(Isopentyloxy)phenyl)methanamine hydrochloride may increase the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can have various effects on mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that (4-(Isopentyloxy)phenyl)methanamine hydrochloride has various biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. It has also been shown to have analgesic effects, which may be due to its ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (4-(Isopentyloxy)phenyl)methanamine hydrochloride for lab experiments is that it has a similar chemical structure to other compounds such as amphetamines and cathinones, which makes it a potential alternative for these compounds in research. Additionally, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have a low toxicity profile, which makes it safer to use in lab experiments. However, one limitation of (4-(Isopentyloxy)phenyl)methanamine hydrochloride is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on (4-(Isopentyloxy)phenyl)methanamine hydrochloride. One area of research is to further investigate its potential as a drug for the treatment of various medical conditions. Additionally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Another area of research is to explore its potential use in other fields such as materials science and agriculture. Overall, (4-(Isopentyloxy)phenyl)methanamine hydrochloride has the potential to be a valuable compound for various applications, and more research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of (4-(Isopentyloxy)phenyl)methanamine hydrochloride involves the reaction of 4-(tert-butoxycarbonyloxy)phenylhydrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain (4-(Isopentyloxy)phenyl)methanamine hydrochloride. This method has been reported to yield high purity and good yields of (4-(Isopentyloxy)phenyl)methanamine hydrochloride.
Aplicaciones Científicas De Investigación
(4-(Isopentyloxy)phenyl)methanamine hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential use as a drug for the treatment of various medical conditions. (4-(Isopentyloxy)phenyl)methanamine hydrochloride has been shown to have potential as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12;/h3-6,10H,7-9,13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBODIAVFULCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopentyloxy)phenyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2392814.png)
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2392821.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)

![7-methyl-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2392824.png)
![Methyl (E)-4-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methylamino]-4-oxobut-2-enoate](/img/structure/B2392825.png)
![N-cyclopentyl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2392827.png)
![1-[2-Oxo-2-(4-phenylphenyl)ethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione](/img/structure/B2392828.png)

